(2S,3R)-2-methyloxolan-3-amine
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Overview
Description
(2S,3R)-2-methyloxolan-3-amine is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a five-membered oxolane ring with an amine group and a methyl group attached to it. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the enantioselective synthesis starting from chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereoisomer. A typical synthetic route may involve the reduction of a corresponding oxolane derivative, followed by amination under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale catalytic processes. Flow microreactor systems have been utilized to enhance the efficiency and sustainability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse chemical entities .
Scientific Research Applications
(2S,3R)-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include enzyme inhibition, receptor activation, and signal transduction. The precise mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-2-bromo-2,3-diphenylbutane
Uniqueness
(2S,3R)-2-methyloxolan-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various reactions, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(2S,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
OBFFLNVYKSXULV-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCO1)N |
Canonical SMILES |
CC1C(CCO1)N |
Origin of Product |
United States |
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